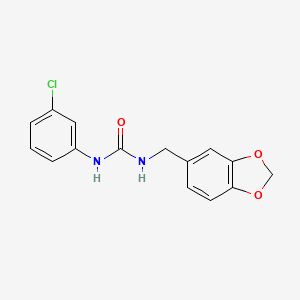
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea is an organic compound that features a benzodioxole moiety and a chlorophenyl group linked by a urea bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloroaniline to form the desired urea derivative. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the urea bridge can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chlorophenyl)urea: Similar structure but with a different position of the chlorine atom.
N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-fluorophenyl)urea: Fluorine instead of chlorine.
N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-bromophenyl)urea: Bromine instead of chlorine.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s pharmacokinetics and pharmacodynamics, making it distinct from its analogs.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-2-1-3-12(7-11)18-15(19)17-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYDHMZYJAZQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5846003.png)
![N-(2-bromo-4-methylphenyl)-N-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]amine](/img/structure/B5846007.png)
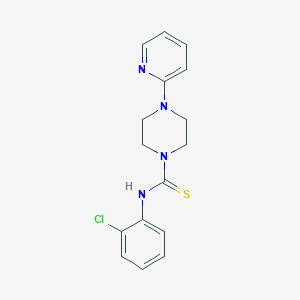
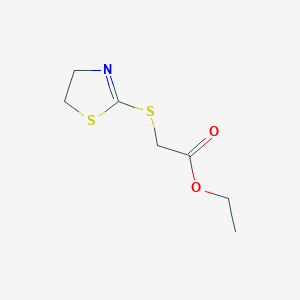
![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
![4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)
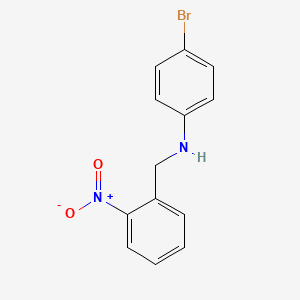
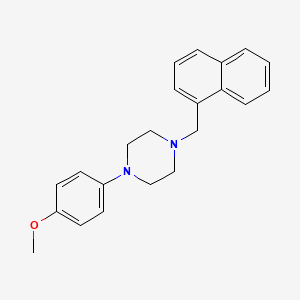
![N-[3-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5846094.png)
![N-(4-ACETYLPHENYL)-2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE](/img/structure/B5846116.png)
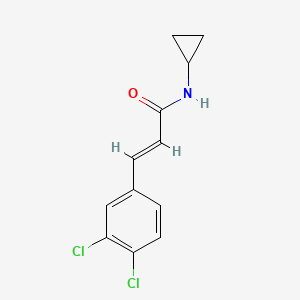
![1-(2,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B5846125.png)
